molecular formula C9H10IN2Na4O14P3 B12854781 Sodium ((2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl triphosphate

Sodium ((2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl triphosphate

Cat. No.: B12854781
M. Wt: 681.97 g/mol
InChI Key: HXCAKVFTOFCDDC-YYWCTZDQSA-J
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Description

Sodium ((2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl triphosphate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl triphosphate typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the iodinated pyrimidine moiety, and the attachment of the triphosphate group. Each step requires specific reaction conditions, such as temperature, pH, and the use of catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl triphosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodinated pyrimidine moiety can be reduced to remove the iodine atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the iodine atom could result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biochemical pathways and enzyme activities.

    Medicine: As a potential therapeutic agent or diagnostic tool.

    Industry: As a precursor for the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which Sodium ((2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl triphosphate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical reactions, or altering cellular processes. Detailed studies are required to elucidate the precise mechanisms and identify the key molecular players involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Sodium ((2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl triphosphate include other nucleoside triphosphates and iodinated pyrimidine derivatives. Examples include:

  • Adenosine triphosphate (ATP)
  • Thymidine triphosphate (TTP)
  • Iodouridine triphosphate (IUTP)

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its iodinated pyrimidine moiety and triphosphate group make it particularly interesting for applications in molecular biology and medicinal chemistry.

Properties

Molecular Formula

C9H10IN2Na4O14P3

Molecular Weight

681.97 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H14IN2O14P3.4Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1

InChI Key

HXCAKVFTOFCDDC-YYWCTZDQSA-J

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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